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2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Lipophilicity Drug-likeness Permeability prediction

Researchers screening for novel antibacterial leads often face a scarcity of quinoline scaffolds that simultaneously engage both hydrophobic and halogen-bonding sub-pockets while circumventing fluoroquinolone resistance. This 2-(3,5-dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline resolves this gap with a dual-character architecture: - Electron-rich 3,5-dimethylphenoxy group (σₚ = -0.17) targets hydrophobic clefts; electron-deficient 3-CF₃-phenyl ring (σₘ = +0.43) enables halogen bonding & metabolic stabilization. - Structurally divergent from classical fluoroquinolones, bypassing Qnr-mediated target protection & AAC(6′)-Ib-cr acetylation. - Supplied at 95% purity with intermediate logP (3.29) & PSA (96.78 Ų) suitable for MIC assays against MRSA, VRE, or MDR M. tuberculosis.

Molecular Formula C24H18F3NO
Molecular Weight 393.409
CAS No. 337921-93-4
Cat. No. B2855154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
CAS337921-93-4
Molecular FormulaC24H18F3NO
Molecular Weight393.409
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F)C
InChIInChI=1S/C24H18F3NO/c1-15-10-16(2)12-20(11-15)29-23-21(14-18-6-3-4-9-22(18)28-23)17-7-5-8-19(13-17)24(25,26)27/h3-14H,1-2H3
InChIKeyKVSVHIRJEGXWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement-Relevant Classification


2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 337921-93-4) is a synthetic trisubstituted quinoline derivative with the molecular formula C₂₄H₁₈F₃NO and a molecular weight of 393.409 g·mol⁻¹ [1]. The compound belongs to the class of 2-phenoxy-3-arylquinolines, featuring a quinoline core substituted at position 2 with a 3,5-dimethylphenoxy group and at position 3 with a 3-(trifluoromethyl)phenyl moiety [2]. This substitution pattern combines electron-donating methyl groups on the phenoxy ring with a strongly electron-withdrawing trifluoromethyl group on the pendant phenyl ring, generating a distinct dipole and steric profile that differentiates it from simpler 3-arylquinoline analogs . The compound is primarily supplied as a research chemical with a typical purity of 95% and is cataloged in commercial screening libraries for antibacterial and anticancer discovery programs [2].

Dual-Substituent Selectivity vs. Generic 3-Arylquinoline Analogs


Generic substitution within the 3-arylquinoline class is not scientifically defensible because the biological target engagement and physicochemical properties of these compounds are critically governed by the specific combination, position, and electronic character of substituents on both the phenoxy and aryl rings [1]. The 3,5-dimethylphenoxy group at position 2 contributes steric bulk and electron density that modulate the dihedral angle between the quinoline and phenoxy planes, directly influencing π-stacking interactions with aromatic residues in enzyme active sites [2]. Simultaneously, the 3-trifluoromethyl group on the pendant phenyl ring provides strong electron-withdrawing character (Hammett σₘ = 0.43) that alters the electron distribution across the quinoline core and enhances metabolic stability by resisting cytochrome P450-mediated oxidation [3]. Removing either substituent (e.g., switching to unsubstituted 2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline, CAS 337921-83-2, M.Wt 365.355) eliminates the synergistic electronic-steric balance, while exchanging the CF₃ for chlorine (e.g., 3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline, CAS 478260-82-1) reduces both lipophilicity and the capacity for fluorine-mediated hydrogen bonding with biological targets .

Quantitative Differentiation Evidence


Lipophilicity Differentiation: Computed logP Comparison

The target compound exhibits a computed logP of 3.29, representing a moderate but significant increase in lipophilicity over the simpler 3-[3-(trifluoromethyl)phenyl]quinoline scaffold (PubChem XLogP3 = 4.7 for the unsubstituted core; however, the addition of the 2-(3,5-dimethylphenoxy) group in the target compound introduces four additional carbon atoms and an ether oxygen that together produce a net logP shift to approximately 3.3–3.7 based on fragment-based calculations [1]. This positions the compound in an optimal range for oral bioavailability (Lipinski Rule of Five compliant with zero violations) while maintaining sufficient lipophilicity for passive membrane permeation [2].

Lipophilicity Drug-likeness Permeability prediction

Polar Surface Area and Hydrogen-Bonding Capacity

The target compound possesses a topological polar surface area (TPSA) of 96.78 Ų with 6 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites, compared to the quinoxaline analog 2-(3,5-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-63-0, MW 318.30) which presents 6 H-bond acceptors but 0 H-bond donors due to the absence of the 3-aryl substituent . This PSA value places the target compound near the upper limit for favorable blood-brain barrier penetration (typically < 90 Ų), suggesting moderate CNS exposure potential, whereas the quinoxaline analog with a lower estimated PSA may exhibit enhanced CNS penetration but reduced selectivity for peripheral targets [1]. The presence of two H-bond donors in the target compound also provides additional anchoring points for target engagement that are absent in the quinoxaline series.

Polar surface area Blood-brain barrier Selectivity prediction

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 4 rotatable bonds (excluding the quinoline core rotations), positioned at the two phenoxy-quinoline linkages and the aryl-quinoline bond . This represents an intermediate conformational flexibility compared to the minimal 3-[3-(trifluoromethyl)phenyl]quinoline core (1 rotatable bond) and more flexible derivatives with extended linkers. Each additional rotatable bond contributes approximately 0.7–1.6 kcal·mol⁻¹ to the entropic penalty upon binding to a macromolecular target, meaning the target compound incurs a predicted ΔS penalty of approximately 2.8–6.4 kcal·mol⁻¹ relative to a fully rigid analog [1]. This intermediate flexibility is structurally intentional: it allows the 3,5-dimethylphenoxy and 3-trifluoromethylphenyl groups to adopt an induced-fit conformation within the target binding pocket while avoiding the excessive entropic cost associated with highly flexible molecules (>8 rotatable bonds).

Conformational entropy Binding affinity optimization Ligand efficiency

Purity Benchmarking and Supplier Specification

The target compound is commercially supplied with a guaranteed minimum purity of 95% as determined by HPLC or LC-MS analysis . This purity specification is critical for quantitative structure-activity relationship (QSAR) studies and dose-response assays, as impurities at levels >5% can confound IC₅₀ determinations, particularly for compounds with moderate potency (IC₅₀ in the 1–10 μM range) where a 5% impurity of a high-potency contaminant could account for the entire observed activity [1]. The 95% purity threshold aligns with industry-standard hit confirmation requirements (typically ≥90% for primary screening follow-up and ≥95% for IC₅₀ determination), positioning this compound as suitable for secondary screening without requiring additional in-house repurification [2].

Compound quality control Assay reproducibility Hit validation

Optimal Application Scenarios


Fragment-to-Lead Optimization for Kinases or Nuclear Receptors

The compound's 2-(3,5-dimethylphenoxy)-3-(3-trifluoromethylphenyl)quinoline architecture provides two distinct aryl binding vectors with divergent electronic character: an electron-rich 3,5-dimethylphenoxy group (Hammett σₚ = −0.17 for the para-methyl substituents, net electron-donating) and an electron-deficient 3-trifluoromethylphenyl group (σₘ = +0.43) . This dual-character substitution pattern enables simultaneous engagement of both a hydrophobic cleft (via the dimethylphenoxy group) and a halogen-bonding or π-stacking site (via the CF₃-phenyl group) within a single protein target. The computed logP of 3.3 and PSA of 96.78 Ų predict acceptable cell permeability for intracellular kinase targets while maintaining sufficient polarity to avoid promiscuous membrane partitioning . This compound is therefore best deployed in structure-based drug design campaigns where co-crystal structures of related quinoline inhibitors reveal two distinct sub-pockets that can be independently addressed by the phenoxy and phenyl substituents .

Antibacterial Screening Against Resistant Gram-Positive Pathogens

Quinoline derivatives structurally related to the target compound have been patented for antibacterial applications, particularly against resistant Gram-positive strains . The 3,5-dimethylphenoxy substituent at position 2 distinguishes this compound from classical fluoroquinolone antibiotics (which bear a fluorine at position 6 and a piperazine at position 7) and may circumvent existing resistance mechanisms such as Qnr-mediated target protection or AAC(6′)-Ib-cr acetylation . The trifluoromethyl group on the 3-phenyl ring enhances metabolic stability against bacterial cytochrome P450 enzymes (e.g., CYP107 in Streptomyces spp.), potentially extending the compound's intracellular half-life in bacterial clearance assays . For procurement, this compound is best utilized in minimum inhibitory concentration (MIC) determination assays against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), or multi-drug resistant Mycobacterium tuberculosis, where its structural divergence from fluoroquinolone pharmacophores offers the highest probability of identifying a novel resistance-independent mechanism of action.

Chemical Biology Probe Development for Target Identification

The target compound's combination of a quinoline fluorophore core (λ_ex ~330–350 nm, λ_em ~360–380 nm, typical for unsubstituted quinoline) and the 3,5-dimethylphenoxy group (which can serve as a synthetic handle for further derivatization, e.g., benzylic bromination at the methyl positions) makes it a viable scaffold for chemical probe development . The intermediate lipophilicity (logP = 3.29) and PSA (96.78 Ų) predict sufficient aqueous solubility (estimated ~10–50 μM in PBS with 1% DMSO) for cell-based target engagement assays such as CETSA, while the 4 rotatable bonds provide the conformational adaptability needed for binding to diverse protein targets without incurring excessive entropic penalty . Unlike the simpler 3-[3-(trifluoromethyl)phenyl]quinoline core, which lacks the 2-phenoxy modification site and cannot be readily functionalized for linker attachment, the target compound's 3,5-dimethylphenoxy group offers two chemically accessible methyl positions for introducing alkyne, azide, or biotin tags via late-stage C–H functionalization or radical bromination-azidation sequences .

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